molecular formula C13H13ClN2O3S2 B6426805 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2201734-90-7

2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No. B6426805
CAS RN: 2201734-90-7
M. Wt: 344.8 g/mol
InChI Key: ACRWAAQBPWEDEL-UHFFFAOYSA-N
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Description

The compound “2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole” is a complex organic molecule that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are a part of vitamin B1 and are used in various pharmaceuticals.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through ring construction from different cyclic or acyclic precursors, and the functionalization of preformed pyrrolidine rings . The thiazole ring could be formed through a separate process and then combined with the pyrrolidine structure.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrolidine ring and a thiazole ring connected by an oxygen atom. The pyrrolidine ring would have a 2-chlorobenzenesulfonyl group attached, and the thiazole ring would be substituted at the 2-position .

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole” are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

Compounds containing pyrrolidine rings are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions .

Biochemical Pathways

Both pyrrolidine and thiazole rings are found in a variety of biologically active compounds, suggesting that this compound could potentially interact with multiple biochemical pathways

Pharmacokinetics

Compounds containing pyrrolidine rings are known to have diverse pharmacokinetic profiles, which can be influenced by factors such as the compound’s stereochemistry and the presence of other functional groups .

Result of Action

Compounds containing pyrrolidine and thiazole rings have been associated with a variety of biological activities, including antimicrobial, antiviral, and antitumor effects

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules in the environment could potentially affect the compound’s efficacy by competing for the same targets .

properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-11-3-1-2-4-12(11)21(17,18)16-7-5-10(9-16)19-13-15-6-8-20-13/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRWAAQBPWEDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

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